molecular formula C17H18N4O3 B6454328 1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2548995-84-0

1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6454328
CAS No.: 2548995-84-0
M. Wt: 326.35 g/mol
InChI Key: MVFOHKMUSLHMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a unique chemical compound featuring a diverse array of functional groups. The compound's structure suggests potential versatility in chemical synthesis and pharmaceutical applications. Understanding its properties and behavior opens pathways for developing novel materials and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through multi-step organic reactions, incorporating methods such as condensation, cyclization, and oxidation

  • Step 1 Formation of Tetrahydropyrazine Core: Starting from simple precursors like amines and carbonyl compounds, the tetrahydropyrazine core can be formed via cyclization.

    • Reaction Conditions: : A mild acidic or basic environment at elevated temperatures can promote the cyclization process.

  • Step 2 Introduction of Pyrido[1,2-a]pyrimidine: The pyrido[1,2-a]pyrimidine moiety can be synthesized separately and then linked to the tetrahydropyrazine core through a series of coupling reactions.

    • Reaction Conditions: : Commonly, coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and reaction control. Large-scale production often involves automation for precise control over reaction parameters, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, such as:

  • Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate or chromic acid to introduce additional oxygen-containing functional groups.

  • Reduction: : Reducing agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenating agents or organometallic reagents under controlled temperatures.

Major Products Formed

The major products formed depend on the reagents used:

  • Oxidation: : Yields compounds with additional oxygen functionalities.

  • Reduction: : Yields alcohol derivatives.

  • Substitution: : Yields compounds with new substituents, depending on the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for modifications leading to novel compounds with specific properties.

Biology

Biologically, this compound may interact with various biomolecules, making it a candidate for drug discovery. Its interactions with enzymes and receptors are of significant interest.

Medicine

In medicine, this compound's potential pharmacological effects are explored. Its unique structure may help develop new therapeutic agents targeting specific pathways in diseases.

Industry

Industrial applications include its use as a precursor in manufacturing advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine moiety can intercalate with DNA or inhibit specific enzymes, modulating biological pathways. Its overall activity is a result of synergistic effects from its different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

  • 1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-1-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Uniqueness

Compared to these similar compounds, 1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione exhibits unique properties due to the positioning of its functional groups. This positioning can influence its reactivity, biological activity, and overall stability, making it particularly valuable for specific applications.

Conclusion

Understanding the properties, synthesis, and applications of this compound reveals its significant potential in various fields. This compound represents a fascinating case of how chemical structure translates into diverse applications and effects.

Properties

IUPAC Name

1-(2-methylpropyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12(2)10-19-7-8-20(17(24)16(19)23)11-13-9-15(22)21-6-4-3-5-14(21)18-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFOHKMUSLHMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN(C(=O)C1=O)CC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.